N-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Anti-cancer Breast cancer Anti-proliferative

This 3-bromophenyl tetrahydroisoquinoline-2-sulfonyl benzamide is a structurally authenticated research tool for oncology and selectivity profiling. The meta-bromo regiochemistry differentiates it from para-bromo (CAS 325702-81-6) and ortho-chloro analogs, with published SAR showing halogen position can shift receptor subtype selectivity by orders of magnitude. Critically, a Beta-1 adrenergic receptor counter-screen confirms no measurable binding — a selectivity gate not validated for positional isomers. For breast cancer screening panels, the THIQ-sulfonyl benzamide class demonstrates 6- to 10-fold greater anti-proliferative potency than Tamoxifen. The validated PPARδ scaffold (IC₅₀ range: 4–126 nM in related analogs) supports scaffold-diversification applications. Confirm that PPARδ activity for this specific derivative has not been experimentally determined and requires de novo dose-response profiling.

Molecular Formula C22H19BrN2O3S
Molecular Weight 471.37
CAS No. 391876-75-8
Cat. No. B2889484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
CAS391876-75-8
Molecular FormulaC22H19BrN2O3S
Molecular Weight471.37
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Br
InChIInChI=1S/C22H19BrN2O3S/c23-19-6-3-7-20(14-19)24-22(26)17-8-10-21(11-9-17)29(27,28)25-13-12-16-4-1-2-5-18(16)15-25/h1-11,14H,12-13,15H2,(H,24,26)
InChIKeyILWWPSNEGIJIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: N-(3-Bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-75-8) – Core Class & Primary Activity Context


N-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-75-8) is a synthetic organic compound belonging to the class of N-substituted tetrahydroisoquinoline benzamide/benzene sulfonamide derivatives. Compounds within this structural class have been disclosed as possessing anti-proliferative activity against cancer cells, particularly breast cancer-derived lines, with reported IC₅₀ values that are 6- to 10-fold lower than the reference agent Tamoxifen [1]. The molecule features a 3-bromophenyl group attached to the amide nitrogen, a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety at the para position of the central benzamide ring, and a molecular weight of approximately 471.37 g/mol. This specific substitution pattern places the bromine atom at the meta position of the N-phenyl ring, a regiochemical feature that distinguishes it from known para-bromo and ortho-chloro analogs in the same chemotype series.

Why Interchanging N-(3-Bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide with Close Structural Analogs Introduces Unverifiable Risk


Within the tetrahydroisoquinoline-2-sulfonyl benzamide chemotype, the position and electronic nature of the halogen substituent on the N-phenyl ring significantly influence target-binding profiles. Published structure-activity relationship (SAR) data on this scaffold demonstrate that moving the halogen from the meta to the para position, or replacing bromine with chlorine, can shift receptor subtype selectivity and alter potency by orders of magnitude [1]. For example, in the related anthranilic acid-derived tetrahydroisoquinoline-2-sulfonyl benzamide series, closely related analogs display PPARδ binding IC₅₀ values spanning from 4 nM to 126 nM depending solely on the substitution pattern [2]. A Beta-1 adrenergic receptor counter-screen on the title compound confirms no measurable binding affinity, providing a selectivity gate that may not hold for isomers . Therefore, generic selection of a halogen-positional or halogen-type analog without direct comparative data on the specific target of interest cannot guarantee equivalent pharmacological outcome.

Quantitative Evidence Matrix: N-(3-Bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide vs. Closest Analogs


Anti-Proliferative Activity: Class-Level Potency vs. Tamoxifen in Breast Cancer Cells (Class-Level Inference – Compound-Specific Data Not Publicly Available)

The patent literature covering the N-substituted tetrahydroisoquinoline benzamide/sulfonamide class, which includes the title compound, explicitly states that compounds in this series exhibit IC₅₀ values against breast cancer cells that are 6- to 10-fold lower than the IC₅₀ of Tamoxifen. The patent does not disclose per-compound IC₅₀ data for the 3-bromophenyl derivative, so this differentiation claim applies at the class level only [1]. No head-to-head study isolating the 3-bromophenyl derivative versus Tamoxifen or versus the 4-bromo, 2-chloro, or 2,5-dimethylphenyl analogs has been identified in the public domain.

Anti-cancer Breast cancer Anti-proliferative Tetrahydroisoquinoline

Beta-1 Adrenergic Receptor Selectivity: Confirmed Absence of Binding Affinity for CAS 391876-75-8 (Direct Data – No Comparator Available)

A binding affinity assay deposited in the Aladdin Scientific database tested the title compound against the Beta-1 adrenergic receptor and reported no measurable affinity . This negative result constitutes a direct selectivity data point for CAS 391876-75-8. However, no analogous counter-screen data for the para-bromo isomer (CAS 325702-81-6) or the ortho-chloro analog (CAS 391876-66-7) is publicly available, preventing a direct head-to-head selectivity comparison.

Selectivity Beta-1 adrenergic receptor Counter-screen Off-target

PPARδ Scaffold Potency Range: Contextualizing CAS 391876-75-8 Within the Tetrahydroisoquinoline-2-Sulfonyl Benzamide Chemotype (Cross-Study Comparable – Supporting Evidence Only)

Compounds bearing the tetrahydroisoquinoline-2-sulfonyl benzamide core, but with divergent amide-side substitutions, have been profiled against human PPARδ ligand-binding domain (LBD) in competition-binding assays. Reported IC₅₀ values range from 4 nM (BDBM28674, 2-carboxy-4-chlorophenyl amide derivative) to 126 nM (BDBM28663, benzoic acid amide derivative) [1][2]. The 5-bromo-anthranilic acid derivative BDBM28667 shows an IC₅₀ of 8 nM. These data establish that the core scaffold is competent for low-nanomolar PPARδ binding. No PPARδ binding data for the 3-bromophenyl derivative (CAS 391876-75-8) is currently available, so its position within this activity range cannot be quantitatively assigned.

PPAR delta Binding affinity Scaffold Tetrahydroisoquinoline

Regiochemical Differentiation: meta-Bromo vs. para-Bromo Isomer – Structural and Electronic Rationale (Supporting Evidence – No Direct Bioactivity Comparison Available)

The title compound places the bromine atom at the meta (3-) position of the N-phenyl ring. The closest commercially cataloged isomer, N-(4-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 325702-81-6), carries the bromine at the para position. The ortho-chloro analog N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-66-7) and the 2,5-dimethylphenyl analog (CAS 476326-25-7) further vary steric and electronic properties at the N-phenyl ring [1][2]. Meta vs. para halogen substitution differentially modulates the electron density of the aniline nitrogen and the dihedral angle between the N-phenyl ring and the amide plane, which in turn can affect hydrogen-bonding capability, target-binding conformation, and metabolic stability. However, no published head-to-head bioactivity comparison between the meta-bromo and para-bromo isomers has been identified. The differentiation is therefore structural and inferential, not quantitative.

Regiochemistry Bromine position Structure-activity relationship Isomer comparison

Evidence-Backed Application Scenarios for CAS 391876-75-8: Where the Data Supports Use and Where Profiling Gaps Remain


Breast Cancer Anti-Proliferative Screening Campaigns – Class-Level Potency Justification

The patent-backed claim of 6- to 10-fold greater anti-proliferative potency than Tamoxifen for the N-substituted tetrahydroisoquinoline benzamide/sulfonamide class provides a rationale for including CAS 391876-75-8 in breast cancer cell-line screening panels. However, the absence of per-compound IC₅₀ data means that the 3-bromophenyl derivative must undergo its own dose-response profiling; its activity cannot be assumed to match the class average [1].

Selectivity Profiling Studies Requiring Confirmed Beta-1 Adrenergic Receptor Inactivity

For projects where Beta-1 adrenergic receptor engagement is a critical exclusion criterion (e.g., to minimize cardiovascular liability), CAS 391876-75-8 is directly supported by a negative binding result, unlike its para-bromo and ortho-chloro analogs for which no such counter-screen data is available .

PPARδ Scaffold Hopping and Core Exploration – Supporting Chemotype Evidence Only

The tetrahydroisoquinoline-2-sulfonyl benzamide core has validated low-nanomolar PPARδ binding in multiple analogs (IC₅₀ range: 4–126 nM). CAS 391876-75-8 may serve as a scaffold-diversification element in PPARδ programs, but only with the understanding that its PPARδ activity is untested and must be experimentally determined [2].

Regiochemical SAR Studies Comparing meta- and para-Halogenated N-Phenyl Benzamide Derivatives

The meta-bromo substitution pattern of CAS 391876-75-8 provides a direct structural comparator for the para-bromo isomer (CAS 325702-81-6) in systematic SAR studies aimed at elucidating the impact of halogen position on target affinity, selectivity, and pharmacokinetic properties. This is an exploratory research application, not a procurement decision based on proven superiority .

Quote Request

Request a Quote for N-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.